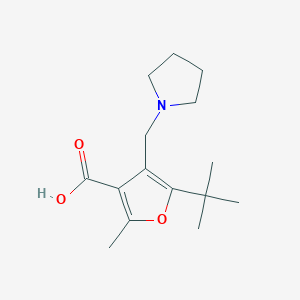

5-tert-Butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid

Descripción general

Descripción

5-tert-Butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid is a complex organic compound with a unique structure that includes a furan ring, a pyrrolidine moiety, and various alkyl substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound.

Alkylation and Functional Group Modifications: The tert-butyl and methyl groups are introduced through alkylation reactions, often using alkyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

5-tert-Butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-tert-Butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, which may be applicable in developing new medications for pain management and inflammatory diseases .

Agricultural Sciences

The compound shows promise as a biopesticide or biocontrol agent due to its bioactive properties. It can potentially serve as an eco-friendly alternative to conventional pesticides, addressing the growing concerns over pesticide resistance and environmental impact. Studies have indicated that botanical compounds can effectively manage pests while minimizing harm to beneficial organisms .

Case Study 1: Anti-inflammatory Properties

A study focusing on the synthesis of derivatives of furan-based carboxylic acids highlighted the anti-inflammatory effects of similar compounds in animal models. The findings suggest that this compound could be further investigated for its potential in treating inflammatory conditions .

Case Study 2: Biocontrol Efficacy

Research conducted on the use of natural products for pest management demonstrated that compounds derived from furan structures possess significant insecticidal activity against various agricultural pests. The study emphasized the need for further exploration into the specific mechanisms by which this compound exerts its effects on target pests, potentially leading to new applications in sustainable agriculture .

Data Table: Comparison of Biological Activities

Mecanismo De Acción

The mechanism of action of 5-tert-Butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.

Comparación Con Compuestos Similares

Similar Compounds

5-tert-Butyl-2-methylfuran-3-carboxylic acid: Lacks the pyrrolidine moiety, resulting in different chemical properties and reactivity.

2-Methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid: Lacks the tert-butyl group, which affects its steric and electronic properties.

5-tert-Butyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

5-tert-Butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

5-tert-Butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid, a compound characterized by its unique structural features, is gaining attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The molecular formula of this compound is , with a molar mass of 273.36 g/mol. The compound is known to exist in a hydrochloride form with the formula and a molar mass of 301.81 g/mol .

Antimicrobial Properties

Research indicates that compounds containing pyrrolidine and furan moieties exhibit significant antimicrobial activities. For instance, derivatives of such compounds have been shown to inhibit the growth of various bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Table 1: Antimicrobial Activity of Pyrrolidine and Furan Derivatives

| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | MRSA | 15 | |

| Other Pyrrolidine Derivative | E. coli | 18 | |

| Furan-containing Antibiotic | VRE | 20 |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in the context of Alzheimer’s disease (AD). Studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor, which is crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function in AD patients. The dual inhibition of AChE and butyrylcholinesterase (BChE) is considered beneficial in managing cholinergic deficits associated with AD .

Case Study: Neuroprotective Activity

In a study involving animal models of Alzheimer’s disease, treatment with this compound resulted in improved memory performance and reduced amyloid-beta plaque accumulation in the brain. This suggests its potential as a therapeutic agent for AD .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting AChE and BChE, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission.

- Antimicrobial Action : The presence of nitrogen and oxygen heterocycles contributes to its ability to disrupt bacterial cell wall synthesis and protein production .

- Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities, which could mitigate oxidative stress associated with neurodegenerative diseases .

Propiedades

IUPAC Name |

5-tert-butyl-2-methyl-4-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-10-12(14(17)18)11(9-16-7-5-6-8-16)13(19-10)15(2,3)4/h5-9H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSVDEJTMAQHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C(C)(C)C)CN2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349403 | |

| Record name | 5-tert-Butyl-2-methyl-4-[(pyrrolidin-1-yl)methyl]furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435341-86-9 | |

| Record name | 5-tert-Butyl-2-methyl-4-[(pyrrolidin-1-yl)methyl]furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.